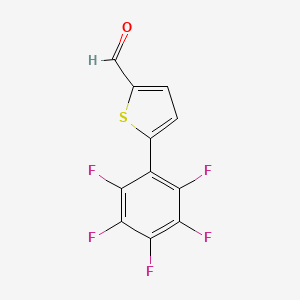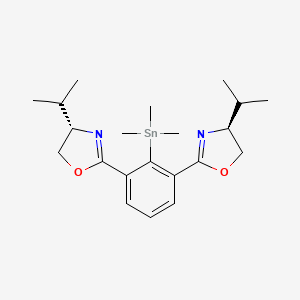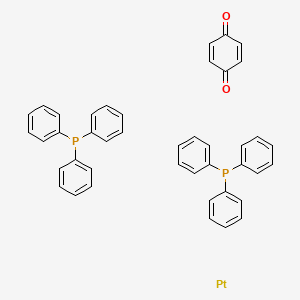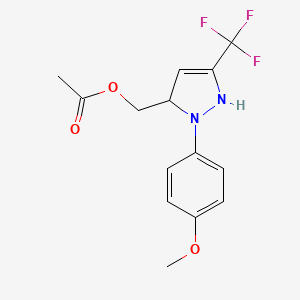
3-Chloro-5-fluorophenethyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-fluorophenethyl bromide is an organic compound with the molecular formula C8H8BrClF It is a derivative of phenethyl bromide, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3 and 5 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluorophenethyl bromide typically involves the bromination of 3-Chloro-5-fluorotoluene. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a bromine atom at the benzylic position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-fluorophenethyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzylic position can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form 3-Chloro-5-fluorophenethyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) can be used to replace the bromine atom with an azide group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: 3-Chloro-5-fluoro-phenethyl azide
Oxidation: 3-Chloro-5-fluoro-benzyl ketone or 3-Chloro-5-fluoro-benzoic acid
Reduction: 3-Chloro-5-fluoro-phenethyl alcohol
Aplicaciones Científicas De Investigación
3-Chloro-5-fluorophenethyl bromide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to develop new drugs with potential therapeutic effects, particularly in targeting specific biological pathways.
Material Science: It can be used in the synthesis of polymers and other materials with unique properties.
Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-fluorophenethyl bromide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool for studying molecular interactions and developing new therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5-fluorotoluene: A precursor in the synthesis of 3-Chloro-5-fluorophenethyl bromide.
3-Chloro-5-fluorophenethyl alcohol: A reduction product of this compound.
3-Chloro-5-fluoro-benzyl ketone: An oxidation product of this compound.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and selectivity in various reactions, making it a valuable intermediate in organic synthesis and drug development.
Propiedades
Fórmula molecular |
C8H7BrClF |
|---|---|
Peso molecular |
237.49 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-3-chloro-5-fluorobenzene |
InChI |
InChI=1S/C8H7BrClF/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5H,1-2H2 |
Clave InChI |
VASIAYMYNDQBJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)Cl)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Carboxy(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12868957.png)








![(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12869019.png)
![6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine](/img/structure/B12869024.png)

